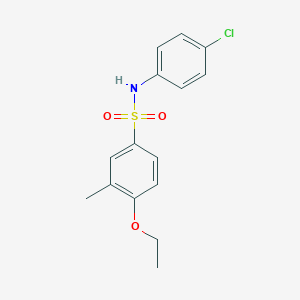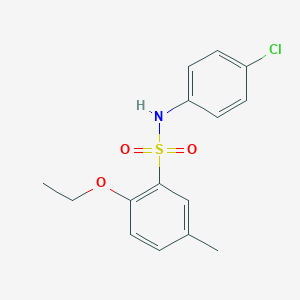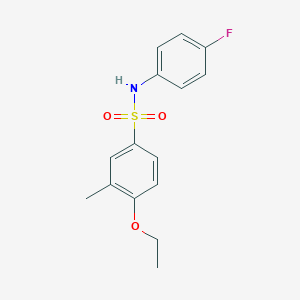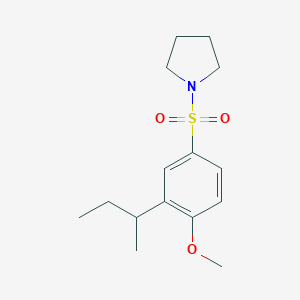
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been extensively studied for its applications in scientific research. CDNB is a sulfonamide derivative that is widely used as a substrate in enzyme assays, as a model substrate for glutathione S-transferases (GSTs), and as a probe to study drug metabolism and toxicity.
Wirkmechanismus
The mechanism of action of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves its conjugation with GSH by GSTs. This reaction results in the formation of a thioether adduct, which is then eliminated from the body. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a competitive inhibitor of GSTs, which means that it can bind to the active site of the enzyme and prevent the binding of other substrates.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in cells. It has also been reported to cause apoptosis, or programmed cell death, in various cell types. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used as a model substrate to study the metabolism and toxicity of drugs and environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages as a substrate in enzyme assays. It is a stable and commercially available compound that can be easily synthesized in the laboratory. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a relatively inexpensive substrate that can be used in high-throughput screening assays. However, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has some limitations as a substrate. It is not a natural substrate for GSTs, and its metabolism by the enzyme may not accurately reflect the metabolism of other xenobiotics.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new GST inhibitors based on the structure of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. These inhibitors could be used as potential anticancer agents, as GSTs are overexpressed in many types of cancer cells. Another area of research is the use of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a model substrate to study the metabolism and toxicity of emerging environmental pollutants, such as microplastics and per- and polyfluoroalkyl substances (PFAS). Finally, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide could be used as a tool to study the role of GSTs in drug metabolism and drug-drug interactions.
Synthesemethoden
The synthesis of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of GSTs, which are a family of enzymes that play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, which leads to their elimination from the body.
Eigenschaften
Produktname |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H13ClN2O2S |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
HPVMCIBWEGGSDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)


